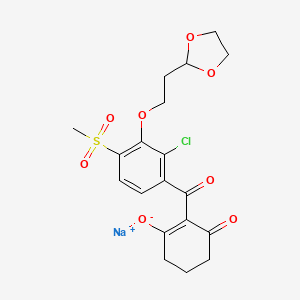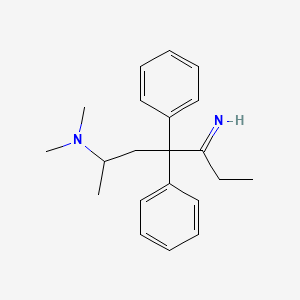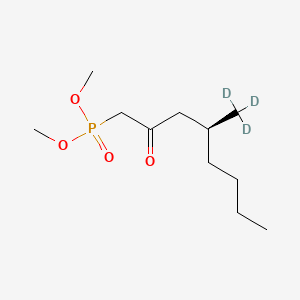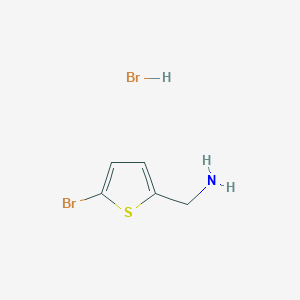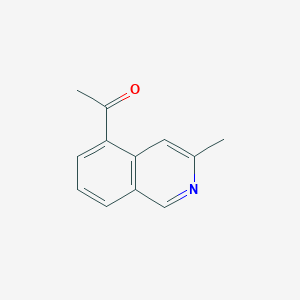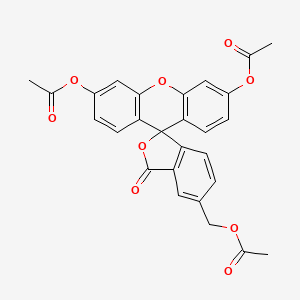
5-(Acetoxymethyl) Fluorescein Diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetoxymethyl) Fluorescein Diacetate is a non-fluorescent, cell-permeable dye that is widely used in various biological assays. Once inside the cell, it is hydrolyzed by cellular esterases to produce a highly fluorescent compound, 5-carboxyfluorescein . This property makes it an excellent marker for cell viability and other cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetoxymethyl) Fluorescein Diacetate typically involves the acylation of fluorescein with acetic anhydride. The phenolic hydroxyl groups of fluorescein are masked by acetylation, resulting in the formation of fluorescein diacetate . This compound is then further modified to introduce the acetoxymethyl group, creating this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetoxymethyl) Fluorescein Diacetate primarily undergoes hydrolysis reactions. Once inside the cell, cellular esterases cleave the acetoxymethyl groups, resulting in the formation of 5-carboxyfluorescein . This reaction is crucial for its function as a fluorescent marker.
Common Reagents and Conditions
The hydrolysis of this compound is facilitated by cellular esterases under physiological conditions. The reaction does not require any additional reagents, making it highly efficient and specific .
Major Products
The major product formed from the hydrolysis of this compound is 5-carboxyfluorescein, a highly fluorescent compound that remains trapped within the cell .
Wissenschaftliche Forschungsanwendungen
5-(Acetoxymethyl) Fluorescein Diacetate has a wide range of applications in scientific research:
Cell Viability Assays: It is used to measure cellular esterase activity, which is an indicator of cell viability.
Flow Cytometry: The fluorescence emitted by 5-carboxyfluorescein can be quantified using flow cytometry, providing a measure of live cell populations.
Fluorescence Microscopy: It is used in fluorescence microscopy to visualize live cells and assess their viability.
Metabolic Activity Studies: The compound is used to assess the metabolic activity of various cell types, including Giardia duodenalis cysts.
Wirkmechanismus
The mechanism of action of 5-(Acetoxymethyl) Fluorescein Diacetate involves its uptake by live cells, where it is hydrolyzed by cellular esterases to produce 5-carboxyfluorescein . This fluorescent compound remains trapped within the cell, allowing for the visualization and quantification of live cells. The fluorescence emitted by 5-carboxyfluorescein can be measured using fluorescence microscopy or flow cytometry, providing valuable information about cell viability and function .
Vergleich Mit ähnlichen Verbindungen
5-(Acetoxymethyl) Fluorescein Diacetate is similar to other cell-permeant esterase substrates such as fluorescein diacetate and carboxyfluorescein diacetate . it has unique properties that make it particularly useful for certain applications:
Fluorescein Diacetate: One of the first probes used as a fluorescent indicator of cell viability. It is still occasionally used to detect cell adhesion and viability.
Carboxyfluorescein Diacetate: Contains extra negative charges, making it better retained in cells compared to fluorescein.
Eigenschaften
Molekularformel |
C27H20O9 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)methyl acetate |
InChI |
InChI=1S/C27H20O9/c1-14(28)32-13-17-4-7-21-20(10-17)26(31)36-27(21)22-8-5-18(33-15(2)29)11-24(22)35-25-12-19(34-16(3)30)6-9-23(25)27/h4-12H,13H2,1-3H3 |
InChI-Schlüssel |
LUAIFKWIAGEFKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)OC(=O)C)OC5=C3C=CC(=C5)OC(=O)C)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![O-[Methyl(1,2,2-trimethylpropoxy)phosphinyl]-L-tyrosine](/img/structure/B13438614.png)
